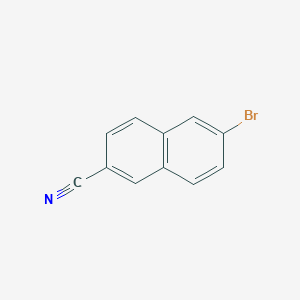

6-Bromonaphthalene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIXVAHSLRLVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562724 | |

| Record name | 6-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91065-17-7 | |

| Record name | 6-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 6 Bromonaphthalene 2 Carbonitrile

The reactivity of 6-Bromonaphthalene-2-carbonitrile is governed by the interplay of the naphthalene (B1677914) core and its two substituents: a bromine atom and a nitrile group. These functional groups dictate the compound's susceptibility to various reaction pathways, including electrophilic, radical, and nucleophilic substitutions. Mechanistic investigations into these pathways provide a fundamental understanding of how this molecule behaves in chemical transformations.

Theoretical and Computational Studies

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental to predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules like 6-bromonaphthalene-2-carbonitrile. These calculations, often employing ab initio and density functional theory (DFT) methods, provide insights into the effects of the bromo and cyano substituents on the naphthalene (B1677914) ring system.

Quantum-chemical calculations can also elucidate intermolecular interactions. For example, studies on perfluorohalogenated naphthalenes have highlighted the importance of σ-hole and π-hole bonding in their crystal structures. rsc.org Similar interactions could be anticipated for this compound, influencing its solid-state packing and material properties. Furthermore, quantum chemical methods have been used to study the formation of polychlorinated naphthalenes, providing a framework for understanding the potential reaction mechanisms involving halogenated naphthalenes. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of organic molecules. For substituted naphthalenes, DFT calculations can predict key parameters that govern their chemical behavior.

One of the primary applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining a molecule's kinetic stability and chemical reactivity. frontiersin.org Studies on various naphthalene derivatives have shown that the nature and position of substituents significantly modulate these values. jeires.comresearchgate.net For this compound, the electron-withdrawing nature of the cyano group and the inductive and resonance effects of the bromine atom would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted naphthalene.

DFT calculations also provide insights into the charge distribution within the molecule. The Mulliken population analysis, for example, can reveal the partial atomic charges, indicating sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net In the case of this compound, the carbon atom of the nitrile group would be expected to carry a partial positive charge, making it a potential site for nucleophilic addition.

The following table presents representative HOMO-LUMO gap values for naphthalene and some of its derivatives, calculated using DFT, to illustrate the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.19 | -1.99 | 4.20 |

| 1-Naphthol | -5.78 | -1.84 | 3.94 |

| 1-Naphthylamine | -5.45 | -1.78 | 3.67 |

| 1-Nitronaphthalene | -6.89 | -3.15 | 3.74 |

This table is for illustrative purposes and shows calculated values for related compounds to demonstrate the expected effects of substitution on the electronic properties of this compound.

Molecular Modeling for Reaction Pathways

Molecular modeling techniques, particularly those based on DFT, are instrumental in elucidating reaction mechanisms. For this compound, this can involve modeling its behavior in various chemical transformations.

A key area of investigation is electrophilic aromatic substitution. While the naphthalene ring is generally more reactive than benzene, the positions of substitution are influenced by the existing substituents. youtube.com In this compound, the interplay between the activating (but deactivating by induction) bromo group and the deactivating cyano group would direct incoming electrophiles. Molecular modeling can be used to calculate the energies of the intermediate carbocations (arenium ions) for substitution at different positions, thereby predicting the most likely products.

Furthermore, molecular modeling can be applied to understand the reactivity of the nitrile group. For instance, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine can be modeled to determine the reaction barriers and identify the most favorable pathways.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound provides a deeper understanding of its properties. This analysis goes beyond HOMO-LUMO energies to include the distribution of electron density and the nature of chemical bonds.

The electronic structure of naphthalene itself has been a subject of theoretical studies, which reveal the nature of its aromaticity and the varying character of its carbon-carbon bonds. nih.govresearchgate.net The introduction of substituents like bromine and nitrile alters this electronic landscape. The aromaticity of the naphthalene system in this compound can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS). rsc.org

The electron density distribution, which can be visualized through electron density maps, highlights the regions of high and low electron density. nih.govresearchgate.net In this compound, the electronegative nitrogen atom of the nitrile group and the bromine atom would be expected to draw electron density, leading to a non-uniform distribution across the molecule. This has implications for its intermolecular interactions and its behavior in the presence of external electric fields. Studies on the influence of the electronic properties of naphthalene compounds on their surface interactions have shown that strong dipole moments arising from uneven charge distribution can significantly affect their physical properties. nih.gov

Research Applications in Advanced Materials Science

Utilization in Optoelectronic Materials Development

The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) relies on the design and synthesis of novel organic semiconductors with tailored properties. While derivatives of naphthalene (B1677914) and its isomers are utilized in these fields, specific data on the performance of materials derived directly from 6-Bromonaphthalene-2-carbonitrile is not available.

In the context of OLEDs, naphthalene-based materials can be used as hosts for phosphorescent emitters, as electron-transporting materials (ETMs), or as hole-transporting materials (HTMs), depending on their electronic properties. The introduction of a cyano group, as in this compound, would typically enhance electron-transporting properties. However, no published research specifically details the synthesis and characterization of OLEDs employing materials derived from this particular isomer.

For OFETs, the planarity and potential for π-π stacking of naphthalene derivatives are advantageous for efficient charge transport. The cyano group would suggest a tendency towards n-type (electron) transport. The bromine atom could be used to attach various functional groups to tune the material's solubility, morphology, and electronic characteristics. Despite this potential, there are no specific reports on the fabrication and performance of OFETs based on this compound derivatives.

In OPVs, organic semiconductors act as either electron donors or acceptors. The electron-withdrawing nature of the cyano group in this compound suggests its potential as a building block for acceptor materials. Through chemical modification at the bromine position, it could be incorporated into larger conjugated systems. Nevertheless, there is a lack of specific research demonstrating the use and efficiency of such materials in OPV devices.

Role in Supramolecular Chemistry and Organic Frameworks

The ability of molecules to self-assemble into well-defined, ordered structures is central to supramolecular chemistry and the design of organic frameworks. The combination of a planar aromatic system and specific functional groups in this compound makes it a candidate for such applications.

The nitrile group can participate in non-covalent interactions such as dipole-dipole interactions and hydrogen bonding (if suitable donors are present). The aromatic naphthalene core can engage in π-π stacking interactions, which are crucial drivers for self-assembly. While these principles are well-established, there are no specific studies that report the design and characterization of supramolecular assemblies formed from this compound.

In the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), multitopic linkers are required. The bromine atom in this compound could be converted into other functional groups, such as a carboxylic acid or an amine, which are commonly used to coordinate with metal ions or form covalent bonds in frameworks. This would make it a monotopic building block, which could be further functionalized to create a multitopic linker. However, the scientific literature does not currently contain examples of MOFs or COFs constructed using this compound as a primary building block.

Cocrystal Engineering with Aromatic Systems

Cocrystal engineering has emerged as a significant strategy in solid-state chemistry and materials science, allowing for the design of crystalline materials with tailored physical and chemical properties. nih.gov This is achieved by combining two or more different molecular components in a crystalline lattice through non-covalent interactions. The resulting cocrystals can exhibit properties that are different from the individual components, such as modified solubility, stability, and optical or electronic characteristics. nih.gov

While specific studies on the cocrystallization of this compound are not extensively documented, the principles of cocrystal engineering suggest its potential for forming novel structures with other aromatic systems. The presence of the bromine atom and the cyano group on the naphthalene scaffold provides sites for various intermolecular interactions, which are fundamental to the formation of cocrystals.

Key intermolecular interactions that could drive cocrystal formation with this compound include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-donating groups on a co-former molecule.

π-π Stacking: The electron-deficient nature of the naphthalene ring, enhanced by the electron-withdrawing nitrile group, can promote π-π stacking interactions with electron-rich aromatic systems.

Hydrogen Bonding: Although this compound itself does not possess strong hydrogen bond donors, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable co-formers that contain donor groups like hydroxyl or amine functionalities.

The formation of cocrystals involving naphthalene derivatives has been demonstrated in the literature. For instance, cocrystals have been successfully formed between naphthalene diimide derivatives and other aromatic systems, leading to materials with interesting charge-transfer properties and applications in areas like lithium-ion batteries. nih.gov Similarly, the cocrystallization of a pyromellitic diimide-bearing macrocycle with 2,6-dibromonaphthalene-1,5-diol (B156557) has been reported, highlighting the role of hydrogen bonding and charge-transfer interactions in the assembly of such supramolecular structures. mdpi.com These examples underscore the feasibility of using bromonaphthalene derivatives in cocrystal engineering.

The potential of this compound in cocrystal engineering lies in its ability to form structurally diverse and functionally tunable materials. By carefully selecting aromatic co-formers, it may be possible to modulate the solid-state properties of the resulting cocrystals for specific applications.

Development of Functional Dyes and Pigments

The electronic properties of this compound make it a promising candidate for the development of functional dyes and pigments. The naphthalene core serves as a versatile π-system that can be functionalized to create molecules with tailored absorption and emission characteristics.

Push-Pull Chromophore Design (e.g., Naphthalene-Based D-π-A Systems)

Push-pull chromophores, also known as donor-π-acceptor (D-π-A) systems, are a class of organic molecules that have attracted significant attention for their applications in nonlinear optics, organic light-emitting diodes (OLEDs), and sensors. nih.gov These molecules consist of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This architecture leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is responsible for their unique optical properties.

Naphthalene derivatives are frequently used as the π-bridge in the design of push-pull chromophores. nih.govmdpi.comresearchgate.net The 2,6-disubstituted naphthalene scaffold is particularly interesting for creating D-π-A systems. nih.govmdpi.com In the case of this compound, the nitrile group (-CN) can act as a moderate electron-accepting group. The bromine atom at the 6-position can be readily substituted with various electron-donating groups through cross-coupling reactions, providing a straightforward synthetic route to naphthalene-based push-pull chromophores.

The general structure of a naphthalene-based D-π-A system derived from this compound would feature an electron-donating group at the 6-position and the existing carbonitrile group at the 2-position acting as the acceptor.

A study on naphthalene-based push-pull molecules highlighted the synthesis of analogs of FDDNP (2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile), where the acceptor group was modified. nih.govmdpi.comresearchgate.net This research demonstrates the versatility of the naphthalene scaffold in creating a variety of D-π-A structures with tunable properties. nih.govmdpi.com

| Component | Role in D-π-A System | Example from Literature |

| Electron Donor (D) | "Pushes" electron density into the π-system. | Dimethylamino group mdpi.com |

| π-Bridge | Facilitates electron delocalization. | Naphthalene ring nih.govmdpi.comoalib.com |

| Electron Acceptor (A) | "Pulls" electron density from the π-system. | Malononitrile group mdpi.com |

The modification of the donor and acceptor groups, as well as the π-conjugated system, allows for the fine-tuning of the ICT characteristics and, consequently, the absorption and emission wavelengths of the chromophore. mdpi.com

Solvatochromic Material Development

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org This property arises from the differential solvation of the ground and excited states of the solvatochromic molecule. Push-pull chromophores, due to their significant change in dipole moment upon excitation, often exhibit strong solvatochromism. nih.gov

Naphthalene-based D-π-A dyes have been shown to exhibit interesting solvatochromic properties. nih.govmdpi.com For example, FDDNP and its analogs display changes in their absorption and fluorescence spectra in different solvents. nih.govmdpi.comresearchgate.net This behavior is attributed to the stabilization of the polar excited state in more polar solvents, leading to a red shift (bathochromic shift) in the emission spectrum.

The potential for this compound to be a precursor for solvatochromic dyes is significant. By introducing a suitable donor group at the 6-position, the resulting D-π-A molecule would be expected to exhibit solvatochromism. The magnitude of the solvatochromic shift can be influenced by the strength of the donor and acceptor groups and the nature of the π-bridge.

A series of push-pull chromophores based on a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione acceptor showed positive solvatochromism, indicating that the polar form is stabilized in polar solvents. nih.gov This study examined the solvatochromic behavior in 23 different solvents and utilized the Kamlet-Taft relationship to quantify the effect. nih.gov

| Solvent | Polarity | Expected Effect on Naphthalene D-π-A Dyes |

| Non-polar (e.g., Toluene) | Low | Emission at shorter wavelengths |

| Polar aprotic (e.g., Acetone) | Medium | Intermediate emission wavelength |

| Polar protic (e.g., Methanol) | High | Emission at longer wavelengths (red-shifted) |

The development of solvatochromic materials based on this compound could lead to applications in sensors for detecting solvent polarity, viscosity, and the presence of specific analytes. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 6-Bromonaphthalene-2-carbonitrile, offering detailed insights into the hydrogen and carbon environments within the molecule.

¹H NMR Studies

Proton NMR (¹H NMR) spectroscopy is critical for mapping the positions of hydrogen atoms on the naphthalene (B1677914) ring system. The substitution pattern, with a bromine atom at the C6 position and a nitrile group at the C2 position, creates a distinct set of signals for the six aromatic protons. The electron-withdrawing nature of both the bromine and nitrile substituents influences the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum, typical for aromatic compounds.

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The spectrum for this compound is expected to display eleven distinct signals, corresponding to the ten carbons of the naphthalene core and the one carbon of the nitrile group.

The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range. The carbons directly bonded to the bromine (C6) and the nitrile group (C2) would show shifts influenced by the electronegativity and anisotropy of these groups. The quaternary carbons (C4a, C8a) where the rings are fused, typically show signals with lower intensity. The precise assignment of each carbon signal requires advanced 2D NMR techniques, such as HSQC and HMBC, which correlate carbon atoms with their attached or nearby protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound.

The most prominent and diagnostic feature in the IR spectrum is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration. This peak typically appears in the region of 2220-2240 cm⁻¹. The presence of this band is a strong confirmation of the nitrile functional group.

Other significant absorptions in the IR spectrum include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

C-Br stretching: This vibration occurs at lower frequencies, usually in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active, often appearing as a strong, sharp peak. The symmetric vibrations of the aromatic rings are typically more intense in the Raman spectrum compared to the IR spectrum, offering further details on the skeletal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The extended π-conjugated system of the naphthalene core gives rise to characteristic absorption bands in the ultraviolet region. Naphthalene itself has strong absorptions around 220 nm, 275 nm, and 312 nm.

The introduction of the bromo and nitrile substituents is expected to cause a bathochromic (red) shift in these absorption maxima (λmax) due to the extension of the conjugation and the electronic effects of the substituents. A detailed photophysical analysis would involve measuring parameters such as the molar absorptivity (ε), fluorescence emission spectra, and quantum yields to fully characterize the electronic excited states of the molecule. Such data is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₆BrN), the exact mass is 230.968 Da.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z), i.e., at approximately 231 and 233. This distinctive isotopic signature is a definitive indicator of a monobrominated compound. Further fragmentation analysis (MS/MS) could reveal the loss of the bromine atom or the nitrile group, providing additional structural confirmation.

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice.

As of now, the crystal structure of this compound has not been reported in the publicly accessible Crystallography Open Database (COD) or other major crystallographic databases. A successful crystallographic analysis would unambiguously confirm the planar structure of the naphthalene core and provide valuable data on intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.

Advanced Spectromicroscopic Techniques for Chemical and Electronic Structure Analysis

Advanced spectromicroscopic techniques are indispensable for a comprehensive understanding of the chemical and electronic properties of materials at the nanoscale. nist.gov These methods provide detailed insights into elemental composition, chemical bonding, molecular orientation, and electronic state distribution. For a complex organic molecule like this compound, techniques such as X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, and Scanning Tunneling Microscopy/Spectroscopy (STM/STS) offer powerful analytical capabilities.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. carleton.edubnl.gov The process involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. nist.gov

Application to this compound:

For this compound (C₁₁H₆BrN), XPS analysis would be employed to confirm its elemental integrity and probe the chemical environment of each constituent element—carbon, bromine, and nitrogen. The high-energy X-ray photons ionize atoms by causing the emission of core-level electrons. bnl.gov The binding energy of these photoelectrons is characteristic of the element and its oxidation state. carleton.edu

Key analytical points for this compound would include:

Elemental Survey: A broad survey scan would detect the presence of Carbon (C), Nitrogen (N), Bromine (Br), and potentially Oxygen (O) if any surface oxidation has occurred.

High-Resolution Scans: Detailed scans of the C 1s, N 1s, and Br 3d regions would provide information on chemical bonding. The carbon C 1s spectrum is expected to be complex, with distinct peaks for the aromatic C-C/C-H bonds, the C-Br bond, and the carbon in the nitrile (C≡N) group. The N 1s peak would confirm the nitrile functionality, and the Br 3d spectrum would characterize the carbon-bromine bond.

Expected XPS Data for this compound:

The following table presents hypothetical, yet representative, binding energy values expected from an XPS analysis of this compound. Actual values can vary slightly based on instrument calibration and sample charging.

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State / Bond |

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~285.5 | C-Br |

| C 1s | ~286.6 | C-C≡N |

| N 1s | ~399.0 | Nitrile (C≡N) |

| Br 3d₅/₂ | ~70.5 | C-Br |

This interactive table is based on established binding energy ranges for similar organic compounds.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for investigating the unoccupied electronic states and the local bonding environment of atoms in molecules and materials. stanford.eduwikipedia.org The technique involves tuning the energy of synchrotron-based soft X-rays to excite a core electron to an unoccupied valence level. nist.gov The resulting absorption spectrum provides a "fingerprint" of the molecular orbitals, sensitive to the local chemistry and bonding environment. stanford.edu

Application to this compound:

NEXAFS spectroscopy is particularly useful for characterizing the π-system of the naphthalene ring and the nitrile group. By analyzing the carbon and nitrogen K-edge spectra, one can probe the orientation and electronic structure of the molecule, especially when adsorbed on a surface.

Carbon K-edge: The C K-edge spectrum would be dominated by sharp resonances corresponding to transitions from the C 1s core level to unoccupied π* orbitals associated with the aromatic naphthalene ring and the C≡N triple bond. A broader resonance at higher energy would correspond to transitions to σ* orbitals.

Nitrogen K-edge: The N K-edge spectrum would similarly show a prominent peak for the N 1s → π* transition within the nitrile group.

Polarization Dependence: For oriented molecular films, the intensity of these resonances changes with the angle of the incident polarized X-ray beam, providing detailed information about the average molecular orientation on the substrate. nist.gov

Expected NEXAFS Resonances for this compound:

| Absorption Edge | Resonance Energy (eV) | Assignment (Electron Transition) |

| Carbon K-edge | ~285.3 | C 1s → π* (aromatic C=C) |

| Carbon K-edge | ~286.7 | C 1s → π* (C≡N) |

| Carbon K-edge | >291 | C 1s → σ |

| Nitrogen K-edge | ~400.5 | N 1s → π (C≡N) |

This interactive table outlines the expected energy transitions based on the principles of NEXAFS spectroscopy applied to the compound's structure. ifnano.de

Scanning Tunneling Microscopy and Spectroscopy (STM/STS)

Scanning Tunneling Microscopy (STM) is a technique that can image conductive surfaces with atomic resolution. cmu.edu Its spectroscopic mode, Scanning Tunneling Spectroscopy (STS), provides information about the local density of electronic states (LDOS) of a surface. nih.govresearchgate.net By positioning the STM tip over a specific location (e.g., a single molecule) and sweeping the bias voltage while measuring the tunneling current, an I-V curve is generated. The derivative of this curve (dI/dV) is proportional to the LDOS, revealing features like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Application to this compound:

For this compound, STM would first be used to visualize individual molecules adsorbed on a conductive substrate, revealing their arrangement and orientation. Subsequently, STS would be employed to map its electronic structure.

Molecular Imaging: STM images would resolve the flat-lying naphthalene core, potentially distinguishing the locations of the bromine atom and nitrile group based on their electronic influence on the tunneling current.

Electronic Spectroscopy: STS measurements would provide a spectrum of the filled and empty electronic states. Peaks in the dI/dV spectrum at negative sample bias correspond to occupied orbitals (like the HOMO), while peaks at positive bias correspond to unoccupied orbitals (like the LUMO). The energy difference between the onset of these peaks provides a measure of the HOMO-LUMO gap, a fundamental electronic property of the molecule.

Illustrative STS Research Findings:

A typical STS study on this compound molecules adsorbed on a gold surface might yield the following findings:

| Spectroscopic Feature | Bias Voltage (V) | Interpretation |

| HOMO Onset | ~ -1.8 | Upper edge of the occupied molecular orbitals |

| LUMO Onset | ~ +1.5 | Lower edge of the unoccupied molecular orbitals |

| HOMO-LUMO Gap | ~ 3.3 eV | Electronic band gap of the molecule |

This interactive table presents plausible STS results, demonstrating how the technique elucidates the frontier molecular orbitals.

Through the combined application of these advanced spectromicroscopic techniques, a detailed and multi-faceted understanding of the chemical and electronic structure of this compound can be achieved, from its elemental makeup to the spatial distribution and energy of its molecular orbitals.

Role As a Synthetic Building Block for Complex Molecules

Derivatization Strategies via the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be transformed into several other key moieties, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids: One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.uk In acidic hydrolysis, the nitrile is typically heated under reflux with a strong acid like hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, yielding 6-bromonaphthalene-2-carboxylic acid. chemguide.co.uklibretexts.org Basic hydrolysis, using a base such as sodium hydroxide (B78521) (NaOH), initially produces the carboxylate salt, which must then be acidified with a strong acid to yield the free carboxylic acid. commonorganicchemistry.comchemistrysteps.com

Reduction to Amines: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting the nitrile to 6-bromo-2-(aminomethyl)naphthalene. libretexts.orgmdpi.comyoutube.com This reaction provides a direct route to introduce a flexible aminomethyl side chain onto the naphthalene (B1677914) ring system. Other reducing agents, such as ammonia (B1221849) borane, have also been shown to be effective for the reduction of a wide range of nitriles to primary amines. mdpi.comorganic-chemistry.org

Functionalization at the Bromine Position

The bromine atom on the naphthalene ring serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition metal-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl bromides like 6-bromonaphthalene-2-carbonitrile are excellent substrates for these transformations. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. wikipedia.orgyoutube.com Using a palladium catalyst and a base, this compound can be reacted with various aryl or vinyl boronic acids to synthesize complex biaryl and styrenyl derivatives, respectively. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method allows for the introduction of vinyl groups onto the naphthalene core, leading to the formation of substituted styrenes. The reaction typically exhibits high trans selectivity. organic-chemistry.org

Stille Coupling: In a Stille coupling, the aryl bromide is reacted with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly versatile, allowing for the formation of C-C bonds with a wide range of organic groups, including alkyl, vinyl, and aryl moieties. libretexts.org Despite the toxicity of organotin reagents, the Stille reaction is valued for its functional group tolerance. uwindsor.ca

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgnih.gov It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling is a powerful tool for synthesizing arylalkynes, which are important precursors for many complex molecules and conjugated materials. nih.gov Newer protocols have been developed that operate under copper-free conditions. organic-chemistry.org

Beyond cross-coupling, the bromine atom can be replaced through nucleophilic substitution reactions, although this often requires specific activating conditions.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. nih.gov However, reactions can be facilitated under certain conditions or with highly reactive nucleophiles. For instance, the bromine can be substituted by other functional groups, such as amines or cyanides, often requiring transition metal catalysis to proceed efficiently. These reactions provide alternative pathways to introduce nitrogen-containing functionalities or to further elaborate the carbon skeleton of the naphthalene system. biointerfaceresearch.commasterorganicchemistry.com

Scaffold for Naphthalene-Based Heterocycles and Polycyclic Systems

The dual functionality of this compound makes it an excellent starting material for the synthesis of fused heterocyclic and polycyclic aromatic systems. nih.govrsc.org The nitrile and bromo groups can be manipulated sequentially or in tandem to construct new rings. For example, the nitrile can be converted to an amine, which can then undergo an intramolecular cyclization reaction with a group introduced at the bromo position. Alternatively, the bromo- and cyano-substituted naphthalene core can act as a diene or dienophile in cycloaddition reactions, leading to the formation of complex polycyclic structures. These strategies are crucial in the synthesis of novel materials with specific electronic or photophysical properties and in the development of new pharmaceutical scaffolds. nih.govnih.gov

Asymmetric Synthesis Applications

The rigid and planar structure of the naphthalene scaffold makes it an attractive platform for applications in asymmetric synthesis.

Derivatives of this compound can be used to create chiral ligands or auxiliaries for asymmetric catalysis. The well-defined steric environment of the naphthalene system can effectively control the stereochemical outcome of a reaction. For instance, chiral ligands incorporating the naphthalene backbone can be synthesized and coordinated to a metal center, creating a chiral catalyst that can induce enantioselectivity in a variety of transformations. The catalytic asymmetric dearomatization of naphthalene derivatives is a key strategy for producing enantioenriched three-dimensional polycycles from flat aromatic precursors. nih.govresearchgate.net

The utility of this compound as a synthetic building block stems from the reactivity of its constituent functional groups. The bromo substituent serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, alkyl, and amino groups at the 6-position of the naphthalene ring, enabling the construction of extended conjugated systems and the incorporation of diverse functionalities.

The nitrile group, on the other hand, can be transformed into a variety of other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an amidine or a tetrazole. This versatility allows for the introduction of key pharmacophores and ligating groups, making this compound a valuable starting material for the synthesis of biologically active compounds and functional materials.

Kinetic Resolution Strategies

While this compound itself is achiral, its derivatives, particularly those where the nitrile group is transformed into a chiral center, can exist as enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry plays a key role, such as in pharmaceuticals. Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. Although specific kinetic resolution strategies for derivatives of this compound are not extensively documented, analogous transformations on related compounds provide a strong basis for potential approaches.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly attractive method due to the high enantioselectivity and mild reaction conditions offered by enzymes. For derivatives of this compound, two main classes of enzymes could be particularly effective:

Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols and esters. If a derivative of this compound were to contain a hydroxyl group, for instance, through reduction of a ketone precursor, a lipase-catalyzed acylation or deacylation could be employed. For example, the lipase (B570770) from Candida antarctica B (CALB) is known for its broad substrate scope and high enantioselectivity. Research on the kinetic resolution of naproxen (B1676952), a naphthalene-containing non-steroidal anti-inflammatory drug, has demonstrated the utility of lipases in resolving chiral centers on naphthalene scaffolds. researchgate.net

Nitrile Hydratases and Amidases: Given the presence of the nitrile group, enzymes that act directly on this functionality are of significant interest. Nitrile hydratases can enantioselectively hydrate (B1144303) a nitrile to an amide, while amidases can enantioselectively hydrolyze an amide to a carboxylic acid. Microorganisms such as Rhodococcus rhodochrous are known to possess these enzymes and have been successfully used for the kinetic resolution of various nitriles, including aromatic ones, with high enantiomeric excess. researchgate.net This approach would be particularly powerful as it directly addresses the key functional group of the parent molecule.

The following table summarizes potential enzymatic kinetic resolution strategies for derivatives of this compound:

| Enzyme Type | Substrate Derivative | Reaction | Potential Product | Relevant Analogy |

| Lipase | Racemic alcohol | Enantioselective acylation | Enantioenriched ester and remaining alcohol | Kinetic resolution of naproxen researchgate.net |

| Nitrile Hydratase | Racemic nitrile | Enantioselective hydration | Enantioenriched amide and remaining nitrile | Kinetic resolution of aromatic nitriles by Rhodococcus sp. researchgate.net |

| Amidase | Racemic amide | Enantioselective hydrolysis | Enantioenriched carboxylic acid and remaining amide | Kinetic resolution of aromatic amides by Rhodococcus sp. researchgate.net |

Chemo-catalytic Kinetic Resolution

In addition to enzymatic methods, chemo-catalytic kinetic resolution offers a powerful alternative. This approach utilizes chiral metal complexes or organocatalysts to effect an enantioselective transformation. For derivatives of this compound, a number of strategies could be envisioned:

Asymmetric Hydrogenation: If a derivative contains a prochiral ketone or imine, asymmetric hydrogenation using a chiral catalyst, such as a Ru- or Rh-BINAP complex, could lead to the formation of an enantioenriched alcohol or amine.

Asymmetric Epoxidation: For derivatives containing an olefinic bond, asymmetric epoxidation using catalysts like the Sharpless or Jacobsen catalysts could install a chiral epoxide, which can then be further elaborated.

The choice of the most suitable kinetic resolution strategy will depend on the specific structure of the target chiral derivative of this compound. However, the wealth of literature on the kinetic resolution of related aromatic and naphthalene-containing compounds provides a strong foundation for the development of efficient and highly selective methods.

Future Research Directions and Emerging Trends

Catalyst Development for Enhanced Reactivity and Selectivity in Naphthonitrile Synthesis

The synthesis of naphthonitriles, including 6-Bromonaphthalene-2-carbonitrile, heavily relies on transition metal-catalyzed cyanation reactions. researchgate.netnih.govrsc.org Palladium-based catalysts have been extensively studied for this purpose due to their high efficiency and broad functional group tolerance. researchgate.netnih.govrsc.org However, a significant challenge in these reactions is the deactivation of the palladium catalyst by cyanide ions. researchgate.net Future research is focused on developing more robust and efficient catalyst systems to overcome this limitation.

A key area of investigation is the design of new ligands for palladium catalysts. The electronic and steric properties of ligands play a crucial role in the catalytic cycle, influencing the oxidative addition and reductive elimination steps. Researchers are exploring bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) to enhance catalyst stability and reactivity. organic-chemistry.org For instance, the use of specific phosphane/amine catalyst systems has shown promise in the cyanation of aryl chlorides. researchgate.net

Furthermore, the development of heterogeneous catalysts is a major trend. organic-chemistry.org Supported palladium nanoparticles, for example, on materials like zinc oxide or within covalent cages, offer advantages such as easy separation, recyclability, and reduced metal contamination in the final product. organic-chemistry.orgnih.gov Ligand-free palladium-catalyzed cyanations are also being explored to simplify reaction conditions and reduce costs. organic-chemistry.orgnih.gov The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), is another important aspect of developing more environmentally benign synthetic routes. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Aryl Cyanation

| Catalyst System | Cyanide Source | Key Advantages | Challenges |

| Homogeneous Pd with Phosphine Ligands | KCN, Zn(CN)₂ | High efficiency, good functional group tolerance | Catalyst deactivation, ligand cost |

| Heterogeneous Pd Nanoparticles | K₄[Fe(CN)₆] | Recyclability, low metal contamination | Potentially lower activity than homogeneous systems |

| Ligand-Free Palladium | K₄[Fe(CN)₆] | Simplified conditions, lower cost | May require higher temperatures |

| Copper-based Catalysts | K₄[Fe(CN)₆] | Lower cost than palladium | Can require specific ligands and conditions |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are increasingly influencing the production of fine chemicals like this compound. rsc.orgrsc.orgnumberanalytics.com A significant development in this area is the adoption of continuous flow chemistry. thieme-connect.comnih.gov Flow reactors offer several advantages over traditional batch processes, including enhanced safety when handling hazardous reagents like cyanides, precise control over reaction parameters, and improved scalability. thieme-connect.comnih.gov The development of a cyanide-free continuous flow cyanation procedure represents a major step towards safer and more sustainable synthesis. thieme-connect.com

Sustainable synthesis also involves the use of environmentally benign solvents, minimizing waste generation, and improving energy efficiency. rsc.orgrsc.org Research is ongoing to replace hazardous solvents with greener alternatives and to develop catalytic systems that operate under milder conditions. nih.gov The use of plant-based extracts and microbial cultures for the synthesis of nanoparticles is an example of a greener approach being explored in the broader field of materials chemistry. nih.govresearchgate.net The integration of these sustainable practices into the synthesis of this compound and its derivatives is a key future research direction. numberanalytics.com

Exploration of Novel Material Architectures Incorporating this compound

The unique electronic and structural properties of the naphthalene (B1677914) core in this compound make it an attractive building block for novel organic materials. ossila.com The nitrile group can be readily converted into other functional groups, and the bromine atom provides a site for cross-coupling reactions, allowing for the construction of complex molecular architectures. orgsyn.org

Future research will focus on incorporating this compound into advanced materials for applications in organic electronics. This includes the synthesis of new organic light-emitting diode (OLED) materials, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com For example, derivatives of 2-bromonaphthalene (B93597) have been used to create semiconducting molecules with high charge carrier mobility. ossila.com

Furthermore, the polymerization of naphthol-based compounds, which can be conceptually related to derivatives of this compound, has been shown to produce fluorescent polymers. researchgate.net This suggests the potential for developing novel polymeric materials with interesting photophysical properties based on the this compound scaffold. The synthesis of functionalized naphthalene derivatives serves as a platform for creating chlorinated benzoquinolines and polybenzoquinolines, indicating the versatility of this class of compounds in constructing larger, functional systems. researchgate.net

Advanced Computational Design of Functional Derivatives for Targeted Applications

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the design of new functional molecules. nih.govchemrxiv.org By performing theoretical calculations, researchers can predict the electronic and optical properties of novel derivatives of this compound before their synthesis. This in-silico approach allows for the rational design of molecules with specific, targeted functionalities. chemrxiv.org

Future research will increasingly rely on computational modeling to:

Screen potential derivatives: By calculating properties such as HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics, scientists can identify promising candidates for specific applications. chemrxiv.org

Design novel materials: Computational methods can guide the synthesis of complex architectures, such as polymers and multi-layered frameworks, by predicting their three-dimensional structures and electronic properties. frontiersin.org

This computational-driven approach will accelerate the discovery of new materials based on this compound for a wide range of applications, from advanced electronic devices to specialized functional polymers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromonaphthalene-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of brominated aromatic carbonitriles often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct bromination of pre-functionalized naphthalene derivatives. For this compound, a plausible route could start with naphthalene-2-carbonitrile (CAS 613-46-7, referenced in ), followed by regioselective bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Optimization requires monitoring reaction temperature, stoichiometry, and catalyst selection (e.g., Lewis acids) to minimize di-substitution byproducts. AI-driven retrosynthetic tools, as described in , can predict feasible pathways and highlight potential side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Compare , , and (if applicable) spectra with computational predictions (DFT-based simulations).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., via HRMS) and fragmentation patterns.

- Chromatography : Use HPLC or GC (as in for solubility data) to assess purity. Cross-reference with commercial standards if available.

Q. What safety protocols are critical when handling brominated naphthalene derivatives?

- Methodological Answer : Brominated aromatics often exhibit toxicity and environmental persistence. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation (per OSHA guidelines in ).

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Waste Disposal : Follow EPA guidelines () to prevent groundwater contamination.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) can determine bond lengths, angles, and crystal packing. For ambiguous cases (e.g., disorder in the bromine position), refine data with restraints and constraints. Validate against simulated powder XRD patterns from DFT-optimized structures.

Q. What strategies address contradictions in spectroscopic data for brominated carbonitriles?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or IR absorption bands) require:

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromonaphthalene-d7 in ) to confirm assignments.

- Computational Validation : Compare experimental spectra with density functional theory (DFT) calculations ().

- Cross-Technique Correlation : Overlay data from Raman spectroscopy, XPS, or TGA to resolve inconsistencies ().

Q. How can researchers leverage this compound in designing functional materials?

- Methodological Answer : The bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling to create π-conjugated systems for OLEDs). The nitrile group enhances thermal stability, making it suitable for high-temperature applications. Experimental design should focus on:

- Post-Synthetic Modifications : Palladium-catalyzed couplings (e.g., Heck or Sonogashira reactions) to attach substituents.

- Structure-Property Relationships : Correlate substituent effects with optoelectronic properties using cyclic voltammetry and UV-vis spectroscopy.

Q. What computational methods predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : Use molecular docking or quantum mechanical simulations (e.g., Gaussian or ORCA) to model transition states in catalytic reactions. For example, calculate activation energies for bromine displacement in SNAr reactions or assess ligand-metal interactions in cross-coupling catalysis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.